molecular formula C8H12O4 B14305186 Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate CAS No. 113093-40-6

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate

Cat. No.: B14305186
CAS No.: 113093-40-6
M. Wt: 172.18 g/mol
InChI Key: HQWXWNYESIUABE-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclohexanone and contains both a hydroxyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydroxylation of methyl 2-oxocyclohexanecarboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-oxo-2-oxocyclohexane-1-carboxylate or 5-carboxy-2-oxocyclohexane-1-carboxylate.

    Reduction: Formation of methyl 5-hydroxy-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of methyl 5-substituted-2-oxocyclohexane-1-carboxylate derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic interactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclohexane-1-carboxylate
  • Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
  • Ethyl 2-oxocyclohexane-1-carboxylate

Uniqueness

Methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

113093-40-6

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-hydroxy-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h5-6,9H,2-4H2,1H3

InChI Key

HQWXWNYESIUABE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CCC1=O)O

Origin of Product

United States

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